molecular formula C6H11BrO3 B14335998 4-Bromo-3-methylbut-2-en-1-ol;formic acid CAS No. 105425-68-1

4-Bromo-3-methylbut-2-en-1-ol;formic acid

Cat. No.: B14335998
CAS No.: 105425-68-1
M. Wt: 211.05 g/mol
InChI Key: KDLUBUZKKQCHMM-UHFFFAOYSA-N
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Description

4-Bromo-3-methylbut-2-en-1-ol is an organic compound with the molecular formula C5H9BrO. It is a brominated alcohol with a double bond, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-methylbut-2-en-1-ol can be synthesized through several methods. One common approach involves the bromination of 3-methylbut-2-en-1-ol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of 4-Bromo-3-methylbut-2-en-1-ol may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methylbut-2-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-3-methylbut-2-en-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-methylbut-2-en-1-ol involves its interaction with specific molecular targets and pathways. For example, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the presence of the double bond and the bromine atom, which can stabilize reaction intermediates through resonance and inductive effects .

Comparison with Similar Compounds

4-Bromo-3-methylbut-2-en-1-ol can be compared with other similar compounds, such as:

These comparisons highlight the unique features of 4-Bromo-3-methylbut-2-en-1-ol, such as its ability to undergo a wide range of chemical reactions and its applications in various fields.

Properties

CAS No.

105425-68-1

Molecular Formula

C6H11BrO3

Molecular Weight

211.05 g/mol

IUPAC Name

4-bromo-3-methylbut-2-en-1-ol;formic acid

InChI

InChI=1S/C5H9BrO.CH2O2/c1-5(4-6)2-3-7;2-1-3/h2,7H,3-4H2,1H3;1H,(H,2,3)

InChI Key

KDLUBUZKKQCHMM-UHFFFAOYSA-N

Canonical SMILES

CC(=CCO)CBr.C(=O)O

Origin of Product

United States

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